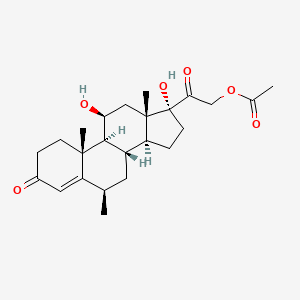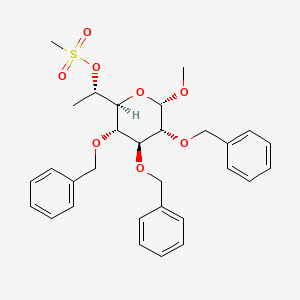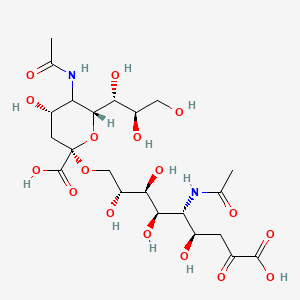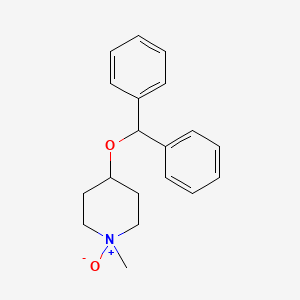
Diphenylpyraline N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylpyraline N-Oxide is a chemical compound derived from Diphenylpyraline, a first-generation antihistamine. This compound is known for its anticholinergic effects and is primarily used in the treatment of allergic conditions. The N-oxide derivative is formed through the oxidation of the tertiary amine group in Diphenylpyraline, resulting in a compound with unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylpyraline N-Oxide typically involves the oxidation of Diphenylpyraline. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
- Diphenylpyraline is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added to the solution, followed by the addition of sodium hydroxide.
- The reaction mixture is stirred at room temperature until the oxidation is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to yield high-quality N-oxides efficiently .
化学反应分析
Types of Reactions: Diphenylpyraline N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can revert it back to Diphenylpyraline.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Diphenylpyraline.
Substitution: Substituted derivatives of this compound.
科学研究应用
Diphenylpyraline N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions and its anticholinergic effects.
Industry: this compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance
作用机制
The mechanism of action of Diphenylpyraline N-Oxide involves its interaction with histamine H1 receptors. By competing with histamine for these receptor sites, it reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, its anticholinergic properties contribute to its drying effect on the nasal mucosa .
相似化合物的比较
Diphenylpyraline: The parent compound, which is a first-generation antihistamine with anticholinergic effects.
Pyridine N-Oxides: These compounds share the N-oxide functional group and are used in various oxidation reactions and as mild Lewis bases.
Trimethylamine N-Oxide: A naturally occurring N-oxide found in marine species and mammals, known for its role in osmoregulation.
Uniqueness: Diphenylpyraline N-Oxide is unique due to its specific pharmacological profile, combining antihistamine and anticholinergic effects. Its N-oxide functional group also imparts distinct chemical reactivity, making it valuable in both research and industrial applications.
属性
CAS 编号 |
10020-59-4 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI 键 |
CMUVTOXFOVYLRQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


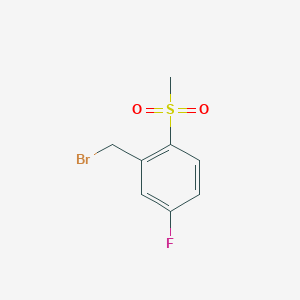


![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
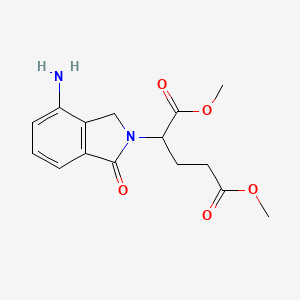
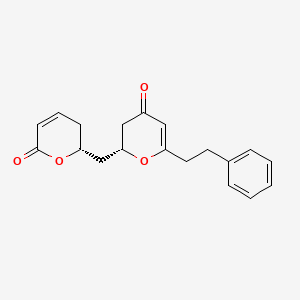
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)

